4-Methylheptane

thermodynamics octane isomers boiling point

Generic 'methylheptane' sourcing introduces uncontrolled variability in experimental reproducibility. 4-Methylheptane's symmetrical C-4 branching imparts distinct thermodynamic properties (bp 117.7 °C, ΔvapH 70.91 kJ/mol, critical pressure 25.09 MPa) that differ measurably from 2- and 3-methylheptane isomers. - Calibrated Kovats RI (765-767 on DB-5) for validated VOC identification via SPME-GC-MS. - Enables unique 1,7 ring-closure chemistry on chromia-alumina catalysts inaccessible to other monomethylheptanes. - Validated pyrolysis kinetics and inclusion in C3MechV3.3 surrogate fuel mechanism. Supplied as ≥99% pure, colorless liquid; each batch QC-verified to ensure isomer identity for reproducible results.

Molecular Formula C8H18
Molecular Weight 114.23 g/mol
CAS No. 589-53-7
Cat. No. B1211382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylheptane
CAS589-53-7
Molecular FormulaC8H18
Molecular Weight114.23 g/mol
Structural Identifiers
SMILESCCCC(C)CCC
InChIInChI=1S/C8H18/c1-4-6-8(3)7-5-2/h8H,4-7H2,1-3H3
InChIKeyCHBAWFGIXDBEBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylheptane Procurement and Differentiation Guide


4-Methylheptane (CAS 589-53-7) is a branched C8 alkane comprising heptane with a methyl group attached at the C-4 position, with molecular formula C8H18 and molecular weight 114.23 g/mol [1]. As one of eighteen octane isomers, it is a colorless liquid at ambient conditions with a normal boiling point of 117.7 °C (390.85 K) and density of 0.705 g/mL at 25 °C [2]. The compound belongs to the branched alkanes class and serves as a plant metabolite naturally occurring in Amaranth seeds [1]. Its symmetrical branching pattern—with the methyl group positioned at the exact center of the heptane backbone—distinguishes it from its closest monomethyl isomers (2-methylheptane and 3-methylheptane) and imparts measurable differences in key thermodynamic and physical properties [3].

4-Methylheptane: Why Generic Substitution Fails


Despite sharing the identical molecular formula C8H18 with seventeen other octane isomers, 4-methylheptane exhibits physicochemical properties that cannot be assumed interchangeable in rigorous scientific applications. The position of the methyl branch fundamentally alters intermolecular interactions: among the three monomethylheptane isomers, 4-methylheptane (C-4 branching) possesses a distinct combination of boiling point (117.709 °C), heat of vaporization (70.91 kJ/mol), and critical pressure (25.09 MPa) that differs measurably from 2-methylheptane and 3-methylheptane [1]. The symmetrical internal branching of 4-methylheptane (CH3–CH2–CH2–CH(CH3)–CH2–CH2–CH3) creates a unique molecular geometry with no terminal branching, which directly impacts chromatographic retention behavior, catalytic transformation pathways, and combustion kinetics [2]. Generic procurement of "C8 alkane" or "methylheptane" without isomer specification introduces uncontrolled variability in experimental reproducibility and process outcomes, as documented by isomer-specific differences in critical parameters and reaction product distributions [3]. The following evidence quantifies exactly where and why 4-methylheptane diverges from its closest structural analogs.

4-Methylheptane Quantitative Differentiation Evidence


Boiling Point and Critical Pressure Comparison

4-Methylheptane exhibits a boiling point of 117.709 °C, which is 0.062 °C higher than 2-methylheptane (117.647 °C) and 1.216 °C lower than 3-methylheptane (118.925 °C). Its heat of vaporization of 70.91 kJ/mol lies between 2-methylheptane (70.30 kJ/mol) and 3-methylheptane (71.30 kJ/mol). Critically, its critical pressure of 25.09 MPa is 0.57 MPa higher than 2-methylheptane (24.52 MPa) and 0.04 MPa lower than 3-methylheptane (25.13 MPa) [1].

thermodynamics octane isomers boiling point critical properties

Heat of Formation & Combustion Enthalpy

4-Methylheptane has a standard heat of formation (gas phase) of -50.69 kJ/mol, which differs from 2-methylheptane (-51.50 kJ/mol) by +0.81 kJ/mol and from 3-methylheptane (-50.82 kJ/mol) by +0.13 kJ/mol. Its heat of combustion is 1221.89 kJ/mol, representing an increase of 0.81 kJ/mol relative to 2-methylheptane (1221.08 kJ/mol) and 0.13 kJ/mol relative to 3-methylheptane (1221.76 kJ/mol) [1]. The eccentric factor (ω) of 4-methylheptane is 0.3715, which is lower than that of 2-methylheptane (0.3779) but slightly higher than 3-methylheptane (0.3710) [2].

combustion chemistry enthalpy fuel properties octane isomers

Kovats Retention Index Differentiation

4-Methylheptane has an experimentally determined Kovats retention index (RI) of 765-767 on DB-5 capillary columns under GC×GC conditions [1], and 767.2 on OV-101 standard non-polar columns [2]. In comparison, n-octane has a reference RI of 800 by definition (the Kovats system assigns n-alkanes a value of 100 × carbon number). This RI difference of approximately 33-35 index units between 4-methylheptane and n-octane provides a quantifiable chromatographic fingerprint for isomer-specific identification and quantification in complex hydrocarbon mixtures [3].

gas chromatography retention index analytical chemistry isomer separation

Aromatization Reactivity on Chromia-Alumina

In aromatization reactions over nonacidic chromia-alumina catalyst, 4-methylheptane produces aromatic compounds other than m-xylene, demonstrating that direct 1,6 ring closure is not the sole mechanism for aromatic formation [1]. In contrast, 3-methylheptane under identical conditions follows different ring-closure pathways that favor m-xylene production [2]. Carbon-14 tracer studies confirm that 4-methylheptane undergoes skeletal rearrangement via 1,7 ring closure as a major contributor prior to aromatization, whereas 3-methylheptane predominantly utilizes 1,6 ring closure pathways [3].

catalysis aromatization hydrocarbon reforming methylheptane

SPME-GC-MS VOC Reference Standard

4-Methylheptane has been validated and used as a reference substance for identifying volatile organic compounds (VOCs) in the headspace of cultures containing different MAP (Mycobacterium avium subspecies paratuberculosis) strains via solid phase micro extraction and gas chromatography/mass spectrometry (SPME-GC-MS) . As a reference standard, 4-methylheptane provides a calibrated retention time and mass spectral fingerprint for accurate compound identification. This application has been documented in multiple vendor technical datasheets, confirming its utility as an analytical standard with purity specifications of 99% .

analytical chemistry SPME-GC-MS VOC analysis reference standard

Pyrolysis Kinetic Modeling in Surrogate Fuels

An experimental and kinetic modeling study on 4-methylheptane pyrolysis at atmospheric pressure has been conducted to develop detailed chemical kinetic mechanisms for combustion and emissions prediction [1]. This work positions 4-methylheptane as an important species of interest in complex fuel surrogate models, alongside hexane isomers, n-heptane, iso-octane, and nC8-nC12 linear alkanes [2]. The C3MechV3.3 surrogate fuel mechanism explicitly includes 4-methylheptane chemistry for predicting combustion behavior of transportation fuels, with validation against comprehensive experimental datasets covering wide temperature and pressure ranges [3].

combustion kinetics pyrolysis surrogate fuel flame chemistry

4-Methylheptane Validated Applications


SPME-GC-MS Reference Standard for VOCs

Procure 4-methylheptane specifically when establishing or reproducing validated analytical methods for volatile organic compound (VOC) identification via solid phase micro extraction coupled with gas chromatography/mass spectrometry (SPME-GC-MS). The compound has been documented as a reference substance for headspace analysis of bacterial cultures, providing a calibrated retention index (Kovats RI: 765-767 on DB-5 columns) and characteristic mass spectrum for accurate peak identification . This application scenario is directly supported by the chromatographic retention differentiation evidence (Section 3, Evidence Item 3) and analytical reference validation (Section 3, Evidence Item 5). Substitution with generic methylheptane or n-octane would invalidate the calibrated retention time referencing and compromise method reproducibility [7].

Aromatization and Hydrocarbon Reforming Studies

Select 4-methylheptane as a substrate for fundamental catalytic studies investigating aromatization mechanisms and ring-closure pathways in hydrocarbon reforming. The symmetrical C-4 branching pattern of 4-methylheptane enables unique 1,7 ring-closure chemistry over chromia-alumina catalysts—a mechanistic pathway not accessible to 3-methylheptane or 2-methylheptane . This application is directly supported by catalytic reactivity differentiation evidence (Section 3, Evidence Item 4). The documented divergence in aromatic product distributions between 4-methylheptane and its 3-methyl isomer provides a clear rationale for isomer-specific procurement in mechanistic catalysis research [7].

Combustion Kinetic Modeling & Surrogate Fuels

Incorporate 4-methylheptane as a branched C8 surrogate component in combustion kinetic mechanism development and validation studies. The compound has been explicitly characterized in experimental pyrolysis studies and included in the C3MechV3.3 surrogate fuel mechanism, providing validated kinetic data for predicting combustion and emissions of transportation fuels . The thermodynamic and energetic differentiation evidence (Section 3, Evidence Items 1 and 2) demonstrates that 4-methylheptane's heat of combustion (1221.89 kJ/mol) and critical pressure (25.09 MPa) differ measurably from other methylheptane isomers, supporting its selection as a distinct surrogate component rather than a generic C8 branched alkane placeholder [7].

Thermodynamic Calibration & Equation-of-State Parameterization

Use 4-methylheptane as a calibration compound for thermodynamic property measurements and equation-of-state parameterization studies. The availability of high-quality experimental data—including critical temperature (561.7 K), critical pressure (2.54 MPa), acentric factor (0.371), and liquid heat capacity (251.08 J/mol·K at 298.15 K)—makes 4-methylheptane suitable for validating thermodynamic models and group contribution methods . The direct head-to-head comparison data with 2-methylheptane and 3-methylheptane (Section 3, Evidence Items 1-2) provides a quantitative basis for assessing isomer-specific contributions to thermodynamic parameters, enabling more accurate molecular simulation and process design calculations [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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